molecular formula C20H28N6O2 B4510157 [4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

Cat. No.: B4510157
M. Wt: 384.5 g/mol
InChI Key: JAOXAIRVLDOLNV-UHFFFAOYSA-N
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Description

[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a tetrazole moiety, and a cyclohexylmethanone backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Attachment of the Tetrazole Moiety: The tetrazole group is often synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Cyclohexylmethanone Backbone: The cyclohexylmethanone backbone is typically formed through a Friedel-Crafts acylation reaction involving cyclohexane and an acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexylmethanone backbone, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of drugs targeting neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.

Mechanism of Action

The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone apart is its combination of a piperazine ring, a methoxyphenyl group, a tetrazole moiety, and a cyclohexylmethanone backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-28-19-4-2-3-18(13-19)24-9-11-25(12-10-24)20(27)17-7-5-16(6-8-17)14-26-15-21-22-23-26/h2-4,13,15-17H,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXAIRVLDOLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

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